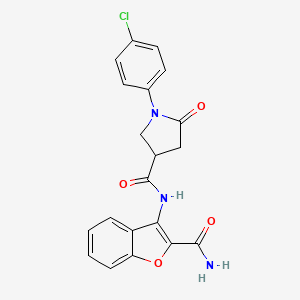
N-(2-carbamoylbenzofuran-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of carboxamide linkages and the introduction of substituents on aromatic systems. For instance, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes involves the use of elemental analysis, FT-IR, 1H NMR, and HR-MS methods for characterization . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides includes the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using single-crystal X-ray diffraction, which provides information on the crystalline structure and space group. For example, a thiourea derivative crystallizes in the monoclinic space group P 1 21/c 1 . The molecular orbitals and optimized structures of these compounds can be computed using density functional theory (DFT) . This information is crucial for understanding the three-dimensional arrangement of atoms in the compound and its potential interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the ability to form complexes with transition metals, as seen in the synthesis of Co(II), Ni(II), and Cu(II) complexes . Additionally, the acid-catalyzed ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides leads to the formation of various derivatives, such as dibenzoxanthenes . These reactions demonstrate the versatility of the pyrrolidine carboxamide moiety in undergoing chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the lipophilicity of a substituted benzamide is indicated by its octanol-water partition coefficient, which affects its ability to penetrate biological membranes . The thermal decomposition of metal complexes can be studied using thermogravimetry . The electrochemical behavior of complexes can be understood through cyclic voltammetry . These properties are important for predicting the stability, solubility, and overall behavior of the compound under physiological conditions.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- A study detailed the acid-catalyzed ring opening in pyrrolidine-1-carboxamides, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes, highlighting the versatility of pyrrolidine derivatives in synthesizing complex molecular structures (Gazizov et al., 2015).
- Research on pyridine derivatives demonstrated the potential for creating compounds with varied biological activities, providing a foundation for developing new materials with specific chemical and physical properties (Zhu et al., 2014).
Potential Applications
- Novel pyrrolidine derivatives were synthesized and evaluated for their antimicrobial activity, suggesting the importance of pyrrolidine core in developing new antimicrobial agents (Patel et al., 2011).
- Another study focused on the synthesis of heterocyclic aryl monoazo organic compounds, including applications in dyeing polyester fibers and evaluating their antioxidant, antitumor, and antimicrobial activities. This research underscores the multifaceted applications of novel synthetic compounds in textiles and biomedical fields (Khalifa et al., 2015).
Molecular Interactions and Biological Activities
- The molecular interaction of specific antagonists with the CB1 cannabinoid receptor was studied, emphasizing the role of structural analysis in understanding receptor-ligand interactions. This research could inform the design of compounds with tailored biological effects (Shim et al., 2002).
Propriétés
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c21-12-5-7-13(8-6-12)24-10-11(9-16(24)25)20(27)23-17-14-3-1-2-4-15(14)28-18(17)19(22)26/h1-8,11H,9-10H2,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHVLSJBMZHNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B3001584.png)
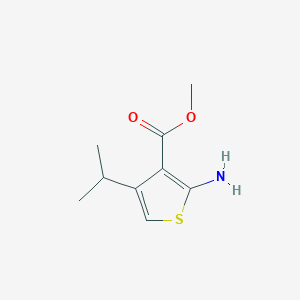
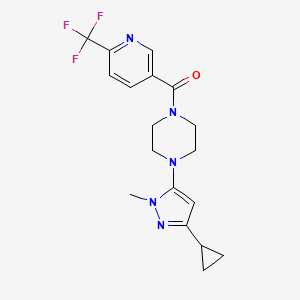

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3001592.png)
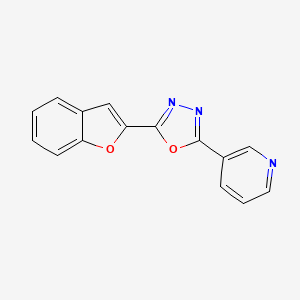


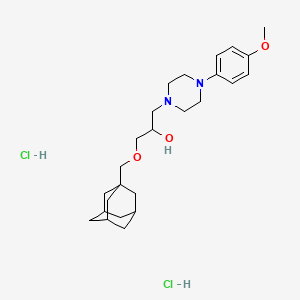
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3001601.png)
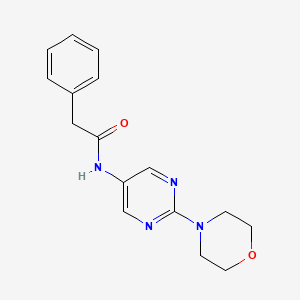
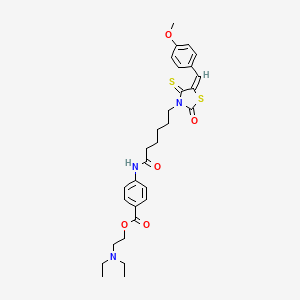
![tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate](/img/structure/B3001606.png)